4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid
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Overview
Description
4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid is an aromatic carboxylic acid derivative characterized by the presence of difluoromethyl and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as difluoromethyl phenyl sulfide . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced difluoromethylating reagents and catalysts can streamline the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the fluoro and difluoromethyl groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)benzoic acid
- 3-Fluoro-2-methylbenzoic acid
- 4-Fluoro-3-methylbenzoic acid
Uniqueness
4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid is unique due to the simultaneous presence of both difluoromethyl and fluoro groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds .
Properties
IUPAC Name |
4-(difluoromethyl)-3-fluoro-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-4-5(9(13)14)2-3-6(7(4)10)8(11)12/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNPMECLZACNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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